Boc-D-Phe(4-I)-OH

Catalog No.
S1768232
CAS No.
176199-35-2
M.F
C14H18INO4
M. Wt
391.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Phe(4-I)-OH

CAS Number

176199-35-2

Product Name

Boc-D-Phe(4-I)-OH

IUPAC Name

(2R)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18INO4

Molecular Weight

391.2 g/mol

InChI

InChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1

InChI Key

JZLZDBGQWRBTHN-LLVKDONJSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O

Synonyms

176199-35-2;Boc-4-iodo-D-phenylalanine;Boc-D-Phe(4-I)-OH;(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoicacid;Boc-D-4-Iodophenylalanine;(2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-iodophenyl)propanoicacid;C14H18INO4;AmbotzBAA1280;Boc-4-iodo-D-Phe;Boc-4'-iodo-D-Phe;AC1ODU6G;15044_ALDRICH;SCHEMBL3901262;(R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-(4-IODOPHENYL)PROPANOICACID;15044_FLUKA;CTK7I3093;MolPort-001-758-541;ACT09133;ZINC2568077;9233AA;ANW-74347;CB-416;AKOS015836434;AM83378;RTR-008023

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)C(=O)O

Boc-D-Phe(4-I)-OH (CAS: 176199-35-2) is a highly specialized, orthogonally protected unnatural amino acid building block widely procured for advanced peptide synthesis and medicinal chemistry. Structurally, it features a D-phenylalanine core that imparts profound proteolytic stability to resulting peptide sequences, coupled with a highly reactive para-iodine substituent [1]. The Boc (tert-butyloxycarbonyl) protecting group facilitates solution-phase synthesis or specific orthogonal solid-phase peptide synthesis (SPPS) schemes where base-lability must be avoided . Its primary procurement value lies in its dual function: acting as a robust structural element that extends the in vivo half-life of therapeutics, while serving as a highly efficient precursor for late-stage palladium-catalyzed cross-coupling or direct radiolabeling workflows.

Research Fit

D Enantiopure D-configuration for stereochemical control
Boc Orthogonal Boc protection fits standard SPPS cycles
I Para-iodo handle enables late-stage diversification

Substituting Boc-D-Phe(4-I)-OH with generic in-class alternatives severely compromises synthesis yields and downstream application viability. Replacing the 4-iodo group with a 4-bromo or 4-chloro substituent drastically reduces reactivity in palladium-catalyzed cross-coupling reactions, often necessitating harsher conditions that can degrade sensitive peptide backbones [1]. Furthermore, substituting the D-enantiomer with the more common L-enantiomer (Boc-L-Phe(4-I)-OH) eliminates the steric hindrance required to resist endogenous proteases, reducing the in vivo half-life of the final peptide from days to mere minutes . Finally, swapping the Boc group for an Fmoc group (Fmoc-D-Phe(4-I)-OH) precludes its use in base-sensitive synthetic routes or orthogonal Boc/Bzl SPPS strategies, making this exact compound strictly necessary for specific advanced manufacturing workflows.

Substitution Risk

Reactivity loss with Cl, F, or H

Iodine provides orthogonal cross-coupling reactivity; chloro, fluoro, or unsubstituted analogs may not support mild Pd-catalyzed diversification, altering library generation strategies.

Functional outcome inversion

In melanocortin receptor models, 4-iodo substitution conferred antagonist profile while 4-chloro/fluoro analogs acted as full agonists—a binary switch that may undermine target pharmacological intent.

Physicochemical mismatch

The heavy iodine atom significantly increases molecular weight, hydrophobicity, and polarizability; alternative halogens do not replicate these parameters, potentially altering peptide folding, solubility, and analytical behavior.

Superior Reactivity in Palladium-Catalyzed Cross-Coupling

In late-stage peptide functionalization, the choice of halogen substituent dictates the efficiency of cross-coupling. 4-Iodo-phenylalanine derivatives demonstrate vastly superior reactivity in Suzuki-Miyaura and Stille couplings compared to their brominated counterparts. Under standard mild palladium-catalyzed conditions, 4-iodo derivatives routinely achieve >80-85% conversion yields [1]. In direct contrast, 4-bromo-phenylalanine analogs typically yield <40-50% under identical mild conditions, often requiring elevated temperatures or specialized phosphine ligands that risk racemization or degradation of the peptide backbone.

Evidence DimensionCross-coupling conversion yield under mild conditions
Target Compound Data4-Iodo-phenylalanine derivatives (>80-85% yield)
Comparator Or Baseline4-Bromo-phenylalanine derivatives (<40-50% yield)
Quantified Difference>35-40% absolute increase in yield
ConditionsStandard Pd-catalyzed coupling (e.g., Suzuki/Stille) at mild temperatures

Procuring the 4-iodo derivative ensures high-yielding late-stage modifications without subjecting complex, expensive peptide intermediates to harsh, degrading reaction conditions.

Purity & identity
Data to verify
≥98% (HPLC/TLC), mp 118–124 °C, [α]D -22.5±1°
Establishes baseline quality for SPPS
Supplier-reported specifications; lot-specific verification advised

Proteolytic Stability and Half-Life Extension via D-Enantiomer

The stereochemistry of the phenylalanine core is a critical determinant of a peptide's pharmacokinetic profile. Incorporating D-phenylalanine instead of the naturally occurring L-phenylalanine introduces severe steric clashes within the active sites of endogenous proteases. Studies on peptide self-assembly and drug conjugates demonstrate that substituting an L-amino acid with its D-enantiomer can extend the proteolytic half-life from minutes to several hours or days in serum[1]. This stereochemical inversion is indispensable for developing systemically active peptide therapeutics that require sustained circulation.

Evidence DimensionEnzymatic degradation half-life
Target Compound DataD-phenylalanine containing peptides (Hours to days)
Comparator Or BaselineL-phenylalanine containing peptides (Minutes)
Quantified DifferenceOrders of magnitude increase in serum stability
ConditionsIn vitro serum or specific protease (e.g., chymotrypsin) degradation assays

Buyers must select the D-enantiomer to ensure the final synthesized peptide therapeutic survives systemic circulation long enough to achieve target engagement.

Synthetic utility
Reported
5 g scale, Suzuki coupling step yield 90%
Supports library diversification via iodine handle
Requires Pd(PPh3)4, THF/H2O, 70 °C

High-Yield Precursor for Radioiodination and Stannylation

For the development of radiotheranostics, the 4-iodo moiety serves as an optimal leaving group for halodestannylation. The conversion of Boc-protected 4-iodo-phenylalanine to a tributylstannyl precursor proceeds with high efficiency (typically >85% yield). This stannylated intermediate allows for rapid, single-step radioiodination (e.g., exchanging I-127 for I-125 or I-124) with radiochemical yields exceeding 90% in under one minute [1]. Attempting direct radiohalogenation on unhalogenated precursors results in significantly lower radiochemical purity and necessitates complex, yield-reducing HPLC purifications.

Evidence DimensionRadiochemical yield via stannylation precursor
Target Compound Data4-Iodo precursor route (>90% radiochemical yield)
Comparator Or BaselineDirect radiohalogenation of unhalogenated analogs (Low yield, poor regioselectivity)
Quantified Difference>90% reliable radiochemical yield with high regioselectivity
ConditionsHalodestannylation followed by radioiodine exchange

Procurement of the pre-iodinated building block is critical for laboratories synthesizing high-purity radiotracers, minimizing the handling time of radioactive isotopes.

Iodo vs. bromo
Class-level
ΔMW +47 g/mol, Δ[α]D magnitude +8.5–10.5°
Analytical retention and solubility shifts expected
Cross-study supplier data; direct lab comparison needed

Orthogonal Cleavage Compatibility via Boc Protection

The Boc protecting group provides a distinct operational advantage over the more common Fmoc group in specific synthetic workflows. Boc deprotection is achieved using acidic conditions (e.g., Trifluoroacetic acid), whereas Fmoc requires basic conditions (e.g., 20% piperidine) . In the synthesis of peptides prone to base-catalyzed side reactions—such as aspartimide formation or stereocenter epimerization—the Fmoc strategy results in significant impurity profiles. Procuring the Boc-protected building block allows chemists to bypass these basic conditions entirely.

Evidence DimensionDeprotection condition compatibility
Target Compound DataBoc-D-Phe(4-I)-OH (TFA / Acidic cleavage)
Comparator Or BaselineFmoc-D-Phe(4-I)-OH (Piperidine / Basic cleavage)
Quantified DifferenceComplete avoidance of base-catalyzed side reactions
ConditionsStandard orthogonal SPPS or solution-phase protocols

Selecting the Boc derivative is mandatory when the target peptide sequence cannot tolerate the repetitive basic conditions required by standard Fmoc chemistry.

Functional switch at MC1R
Head-to-head
Iodo: antagonist pA2 10.3; Chloro/Fluoro: full agonists
Functional outcome depends on halogen identity
Frog skin melanophore assay context
Plasma stability
Class-level
t½ >300 min for 4-iodo analog
Iodo substitution does not reduce in vitro stability
Class inference from enkephalin peptide study

Late-Stage Peptide Functionalization via Cross-Coupling

Ideal for synthesizing complex biaryl cyclic lipopeptides or highly decorated peptidomimetics where the 4-iodo group serves as a high-yielding anchor for Suzuki, Sonogashira, or Stille couplings under mild conditions [1].

Development of Protease-Resistant Peptide Therapeutics

Crucial for medicinal chemistry programs designing systemically administered peptide drugs, where the D-stereocenter is required to prevent rapid degradation by endogenous enzymes and extend circulation half-life[1].

Synthesis of Radiotracers for PET/SPECT Imaging

The preferred building block for creating stannylated precursors, enabling rapid, high-yield incorporation of radioisotopes (I-123, I-124, I-125) for diagnostic imaging or targeted alpha-particle therapy (e.g., Astatine-211) [2].

Solution-Phase and Orthogonal Solid-Phase Synthesis

The optimal choice for manufacturing base-sensitive peptide sequences where standard Fmoc chemistry would induce significant aspartimide formation or epimerization, necessitating an acid-labile Boc protection strategy [1].

Application Fit

Application
Selection Property
Validation Focus
Peptide library diversification via cross-coupling
Iodine as orthogonal cross-coupling handle
Pd-catalyzed coupling efficiency and compatibility
GPCR functional outcome research
Halogen-dependent pharmacological profile
Antagonist vs agonist assay readout
Peptide imaging probe precursor synthesis
Iodine as radiolabeling precursor site
Isotopic exchange or prosthetic group attachment yield
CNS exposure and permeability research
Iodo-induced lipophilicity modulation
Brain partitioning and plasma stability endpoints

XLogP3

2.5

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